cis-1,2-Dichloroethylene

Toxicology Genotoxicity In Vitro Metabolism

cis-1,2-Dichloroethylene (cis-1,2-DCE), the Z-isomer of 1,2-dichloroethene (CAS 156-59-2), is a chlorinated volatile organic compound (VOC) with the molecular formula C₂H₂Cl₂. It is a colorless liquid with a distinct, ether-like odor.

Molecular Formula C2H2Cl2
ClCH=CHCl
C2H2Cl2
Molecular Weight 96.94 g/mol
CAS No. 156-59-2
Cat. No. B151661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Dichloroethylene
CAS156-59-2
Synonyms(Z)-1,2-Dichloroethylene;  1,2-cis-Dichloroethene;  1,2-cis-Dichloroethylene;  HCC 1130c;  R 1130c;  cis-1,2-Dichlorethylene;  cis-1,2-Dichloroethene;  cis-1,2-Dichloroethylene;  cis-Dichloroethene;  cis-Dichloroethylene
Molecular FormulaC2H2Cl2
ClCH=CHCl
C2H2Cl2
Molecular Weight96.94 g/mol
Structural Identifiers
SMILESC(=CCl)Cl
InChIInChI=1S/C2H2Cl2/c3-1-2-4/h1-2H/b2-1-
InChIKeyKFUSEUYYWQURPO-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 61° F (NTP, 1992)
0.05 M
In water, 6.41X10+3 mg/L at 25 °C
In water, 3.5X10+3 mg/L at 25 °C
Slightly soluble in water
Miscible with ethanol, ethyl ether, acetone;  very soluble in benzene, chloroform
Solubility in water: poor
0.4%

cis-1,2-Dichloroethylene (CAS 156-59-2): Properties, Applications, and Key Comparators for Scientific Procurement


cis-1,2-Dichloroethylene (cis-1,2-DCE), the Z-isomer of 1,2-dichloroethene (CAS 156-59-2), is a chlorinated volatile organic compound (VOC) with the molecular formula C₂H₂Cl₂ [1]. It is a colorless liquid with a distinct, ether-like odor [2]. As a member of the chloroethene family, it is used as a solvent for waxes, resins, and perfumes, as a chemical intermediate, and in the synthesis of enediynes [2]. However, it is most frequently encountered as a key intermediate in the environmental reductive dechlorination of higher chlorinated solvents like tetrachloroethylene (PCE) and trichloroethylene (TCE) [3]. Its unique physicochemical properties, distinct from its trans isomer and other chlorinated ethanes/ethenes, dictate its specific behavior in environmental fate, chemical synthesis, and toxicology, making isomer-specific procurement critical.

Why cis-1,2-Dichloroethylene (CAS 156-59-2) Cannot Be Substituted with Its trans Isomer or Other Chlorinated Analogs


Substituting cis-1,2-dichloroethylene with its trans isomer or other chlorinated analogs like 1,1-dichloroethylene or 1,2-dichloroethane will lead to significant deviations in experimental outcomes, process efficiency, and regulatory compliance due to fundamental differences in physicochemical properties, reactivity, and toxicity [1]. The geometric isomerism between the cis and trans forms results in a substantial difference in dipole moment (1.9 D vs. 0 D), which directly impacts their polarity, boiling points (60.2 °C vs. 48.5 °C), and solvent properties [1]. Furthermore, these isomers exhibit divergent metabolic pathways and genotoxic potential, with the cis isomer uniquely inducing unscheduled DNA synthesis in rat hepatocytes, a marker of genotoxicity [2]. In environmental remediation, cis-1,2-DCE is the primary and most persistent intermediate in the anaerobic degradation of PCE and TCE, and its presence dictates specific monitoring and treatment strategies that differ from those for the less frequently observed trans isomer [3]. Using a mixture of isomers or the incorrect analog introduces uncontrolled variables that invalidate comparative analyses, skew kinetic studies, and can lead to inaccurate risk assessments.

Quantitative Differentiation of cis-1,2-Dichloroethylene (CAS 156-59-2) for Evidence-Based Procurement


Differential Genotoxicity: cis-1,2-DCE Induces Unscheduled DNA Synthesis, trans Isomer Does Not

In rat hepatocyte assays, cis-1,2-dichloroethylene (c-DCE) consistently induces unscheduled DNA synthesis (UDS), a hallmark of genotoxic stress and DNA repair activity, whereas the trans isomer (t-DCE) does not elicit this response under identical experimental conditions [1]. This indicates a fundamental difference in the metabolic activation and subsequent DNA-damaging potential of the two isomers, with c-DCE being uniquely activated to a reactive intermediate.

Toxicology Genotoxicity In Vitro Metabolism

Physicochemical Property Divergence: cis-1,2-DCE Has a Significantly Higher Boiling Point and Dipole Moment Than trans-1,2-DCE

The cis and trans geometric isomers of 1,2-dichloroethylene exhibit distinct physicochemical properties that preclude their interchangeable use as solvents or analytical standards. The cis isomer possesses a substantial dipole moment (1.9 D) due to its non-centrosymmetric structure, while the trans isomer is nonpolar (0 D) [1]. This polarity difference directly contributes to a higher boiling point for cis-1,2-DCE (60.2 °C) compared to its trans counterpart (48.5 °C) [1] and a higher density (1.28 g/cm³ vs. 1.26 g/cm³) [1].

Chemical Engineering Analytical Chemistry Solvent Selection

Microbial Degradation Kinetics: cis-1,2-DCE Degradation Follows a Higher Reaction Order Than trans-1,2-DCE in Zero-Valent Iron Systems

In reductive dechlorination studies using metallic iron (zero-valent iron, ZVI), the degradation kinetics of cis-1,2-dichloroethylene (c-DCE) and trans-1,2-dichloroethylene (t-DCE) are not identical. While the trans isomer is generally more reactive, the reaction order for cis-1,2-DCE degradation was determined to be higher (1.64-1.77) compared to trans-1,2-DCE (1.22) in high and low initial concentration experiments [1]. This indicates a different rate-limiting step or mechanism for the cis isomer on the iron surface.

Environmental Remediation Groundwater Treatment Reaction Kinetics

Regulatory Discrepancy in Drinking Water Standards: cis-1,2-DCE Has a Lower Maximum Contaminant Limit Than the trans Isomer

The U.S. Environmental Protection Agency (EPA) has established different health advisory levels for the two 1,2-dichloroethylene isomers in drinking water. The maximum contaminant limit for cis-1,2-dichloroethylene is set at 0.07 mg/L, which is lower than the 0.1 mg/L limit set for trans-1,2-dichloroethylene [1]. This difference reflects a regulatory assessment that the cis isomer poses a greater potential health risk at equivalent concentrations, likely due to its distinct toxicological profile.

Public Health Water Quality Regulatory Compliance

Recommended Research and Industrial Applications for cis-1,2-Dichloroethylene (CAS 156-59-2)


High-Fidelity Environmental Forensics and Remediation Monitoring

The use of isomerically pure cis-1,2-DCE is essential for accurate environmental forensics and monitoring of anaerobic bioremediation at sites contaminated with chlorinated solvents. As evidenced by its distinct reaction kinetics and persistence in reductive environments [1], and its unique status as the primary intermediate in PCE/TCE degradation [2], a pure cis-1,2-DCE analytical standard is required for precise quantification, fate and transport modeling, and validating the performance of in-situ remediation technologies. Using a mixed-isomer standard would lead to over- or under-estimation of contamination and cleanup progress.

Isomer-Specific Toxicological and Metabolism Studies

Researchers investigating the mechanisms of chlorinated ethene toxicity and metabolism must use pure cis-1,2-dichloroethylene to obtain meaningful results. The stark difference in genotoxic potential between cis- and trans-1,2-DCE, where only the cis isomer induces unscheduled DNA synthesis in mammalian cells [3], mandates the use of a pure compound. Studies requiring accurate assessment of its metabolic activation by cytochrome P450 enzymes (e.g., CYP2E1) [4] or its potential health impacts will be fundamentally flawed if the trans isomer is present as a contaminant.

Stereoselective Organic Synthesis Requiring a Polar Chlorinated Synthon

In organic synthesis, cis-1,2-DCE serves as a stereospecific building block. Its significant dipole moment (1.9 D) [5] makes it a more polar and reactive partner in certain coupling reactions compared to its nonpolar trans counterpart. It is specifically utilized in the stereospecific synthesis of cis-1,2-bis(alkylthio)ethylenes [6] and in the preparation of enediynes for Bergman cyclization . For these applications, the stereochemical integrity of the starting material is paramount, and procurement of a pure cis isomer is non-negotiable to achieve the desired product stereochemistry and yield.

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